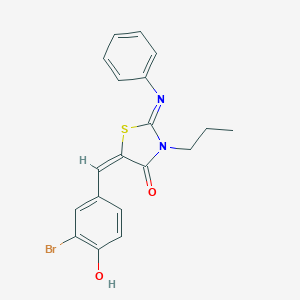
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as BHT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in inflammation, microbial growth, and cancer progression. This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. This compound has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and decrease oxidative stress in cells. This compound has also been found to decrease the levels of pro-inflammatory cytokines and chemokines in the serum of mice. In addition, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a crucial role in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in certain assays. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial infections. Moreover, this compound has shown promising results as an anticancer agent, and further studies are needed to determine its potential for cancer therapy. Finally, the development of new derivatives of this compound with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent in various fields of medicine.
Métodos De Síntesis
The synthesis method of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-aminobenzophenone in the presence of propylamine and thiosemicarbazide. The resulting product is then purified through recrystallization using ethanol. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
Fórmula molecular |
C19H17BrN2O2S |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-10-22-18(24)17(12-13-8-9-16(23)15(20)11-13)25-19(22)21-14-6-4-3-5-7-14/h3-9,11-12,23H,2,10H2,1H3/b17-12+,21-19? |
Clave InChI |
YZDKCTYQTFJEFG-VZTGFIPTSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298521.png)